
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine
Übersicht
Beschreibung
“(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine” is a chemical compound that contains a cyclobutyl ring, which is a type of cycloalkane, and a fluorophenyl group, which is a type of aromatic ring. The presence of the amine group (-NH2) suggests that it could be a derivative of methanamine .
Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclobutyl ring substituted with a fluorophenyl group and a methanamine group. The exact structure would depend on the positions of these substitutions on the cyclobutyl ring .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the exact structure and the conditions under which the reactions are carried out. Generally, amines can undergo a variety of reactions, including alkylation, acylation, and reactions with acids to form amine salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amines have a fishy odor, are soluble in organic solvents, and can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis of Tris-Iron (III) Chelates
Researchers have used this compound in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . These chelates are significant in medicinal chemistry, particularly in the treatment of iron overload conditions.
Radiolabeling of Folic Acid
The compound reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This application is particularly important in the development of radiopharmaceuticals for diagnostic imaging.
Building Block for 18F-Labeled Compounds
It serves as an important building block for the synthesis of 18F-labeled compounds , which are used in positron emission tomography (PET) imaging, aiding in the diagnosis and research of diseases.
Palladium Complex Synthesis
The compound has been involved in the synthesis and molecular structure analysis of trans-dichlorodi((4-fluorophenyl)methanamine)palladium(II) . Such palladium complexes are instrumental in catalysis, particularly in cross-coupling reactions.
Suzuki–Miyaura Cross-Coupling Reaction
It has potential use in the Suzuki–Miyaura cross-coupling reaction , a widely used technique in organic synthesis. This reaction is advantageous for its use of non-toxic, stable boronic acids in creating biaryl compounds.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)-3,3-dimethylcyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNNEVYPCZGFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Fluorophenyl)-3,3-dimethylcyclobutyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



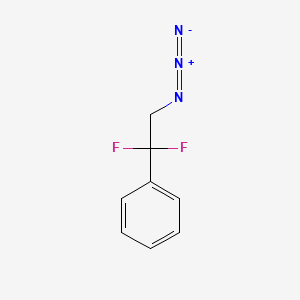
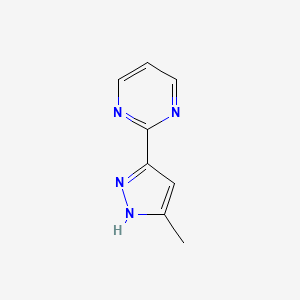

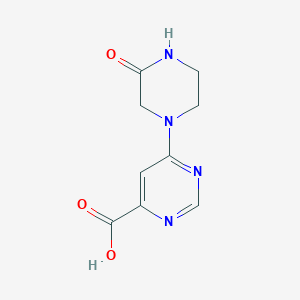
![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)
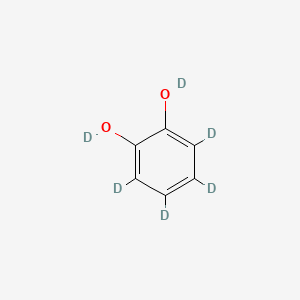
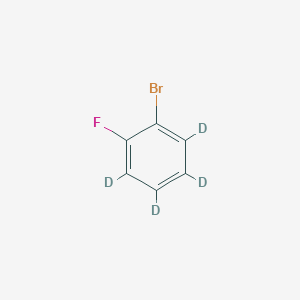

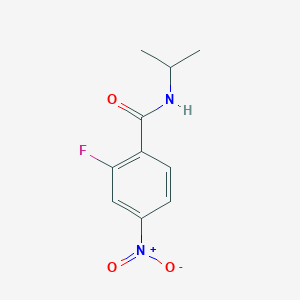



![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)
